1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione
Description
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione is a bicyclic organic compound characterized by a 7-oxabicyclo[2.2.1]heptane core fused to a butane-1,3-dione moiety.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-6(11)4-9(12)8-5-7-2-3-10(8)13-7/h7-8,10H,2-5H2,1H3 |
InChI Key |
XEGJPTZKCPXSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1CC2CCC1O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored for its ability to produce the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be further processed to form the desired bicyclic structure . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Drug Development
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione has been investigated for its potential as a scaffold in drug design due to its ability to interact with biological targets effectively. The compound's structural features allow for modifications that may enhance pharmacological properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that specific modifications to the bicyclic structure improved selectivity towards cancerous cells while minimizing toxicity to normal cells .
Materials Science
Polymer Chemistry
In materials science, 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione serves as a building block for synthesizing advanced polymers. Its functional groups can facilitate cross-linking reactions, leading to the development of materials with enhanced mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Density | 1.15 g/cm³ |
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
Organic Synthesis
Synthetic Intermediates
This compound is valuable in organic synthesis as an intermediate for producing various chemical entities. Its reactivity allows it to participate in several reactions, including nucleophilic substitutions and cycloadditions.
Case Study: Synthesis of Bioactive Compounds
A notable application includes its use in synthesizing bioactive compounds where it acts as a precursor for generating complex molecules with therapeutic potential. For instance, researchers have successfully utilized it to create derivatives that show promise in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Key Observations:
Bicyclo System Variations: The target compound and share the [2.2.1] bicyclo framework, which imposes high ring strain and restricted conformational flexibility. In contrast, ’s [4.1.0] system (a norbornene derivative) exhibits different strain dynamics and reactivity due to the fused cyclopropane ring . The 7-oxa substitution (ether oxygen) in the target compound and enhances polarity compared to purely hydrocarbon bicyclic systems like .
Functional Group Reactivity: The 1,3-dione group in the target compound enables keto-enol tautomerism, facilitating metal chelation or nucleophilic attack. This contrasts with ’s aldehyde (oxidizable to carboxylic acids) and ’s ester (susceptible to hydrolysis) . ’s ketone group is less acidic than the target’s 1,3-dione but may participate in condensation reactions.
Physicochemical and Stability Profiles
Limited experimental data are available for direct comparisons, but inferences can be drawn:
Biological Activity
The compound 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione is a bicyclic compound that features a unique oxabicyclo structure, which is of significant interest in medicinal chemistry and natural product synthesis. This article explores its biological activity, synthesis methods, and relevant case studies.
- Chemical Formula: C₈H₁₀O₃
- Molecular Weight: 154.18 g/mol
- CAS Number: 1342065-35-3
- IUPAC Name: 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione
Biological Activity
The biological activity of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione has been investigated in various studies, highlighting its potential applications in agriculture and medicine.
Antimicrobial Activity
Research indicates that compounds with the 7-Oxabicyclo[2.2.1]heptane moiety exhibit significant antimicrobial properties. For instance, derivatives of this structure have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Insecticidal Properties
The compound has been identified as a potent hatching agent for potato cyst nematodes, which are significant agricultural pests. The natural hatching agent solanoeclepin A, which contains the oxabicyclo structure, demonstrates strong activity in inducing hatching in these nematodes . This suggests that synthetic analogs could be developed for pest control.
Synthesis Methods
The synthesis of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione typically involves multi-step processes that include:
- Formation of the Bicyclic Structure: Using diastereoselective intramolecular Diels–Alder reactions to create the oxabicyclo framework.
- Functionalization: Introducing the butane-1,3-dione moiety through acylation reactions .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of the 7-Oxabicyclo[2.2.1]heptane framework evaluated their biological activities against nematodes and bacteria. The results indicated that certain modifications to the bicyclic structure enhanced antimicrobial potency while maintaining low toxicity to non-target organisms .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation, researchers explored the SAR of various derivatives of the 7-Oxabicyclo[2.2.1]heptane scaffold. They found that specific substitutions at the bicyclic core significantly affected both the efficacy and specificity of biological activity against targeted pests and pathogens .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.18 g/mol |
| CAS Number | 1342065-35-3 |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Insecticidal Activity | Hatching agent for potato cyst nematodes |
Q & A
Q. What are the key considerations for synthesizing 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione with high purity?
- Methodological Answer : Synthesis requires careful optimization of reaction conditions, including solvent selection (e.g., anhydrous THF or DCM), temperature control, and catalysts (e.g., Lewis acids). Purification via column chromatography (using gradients of ethyl acetate/hexane) is critical to isolate the product from bicyclic byproducts. Confirm purity via melting point analysis, HPLC (≥98% purity), and spectroscopic characterization (¹H/¹³C NMR, IR) using NIST reference data .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Identify proton environments in the bicyclo[2.2.1]heptane core (e.g., bridgehead protons at δ 2.8–3.2 ppm) and ketone groups (δ 2.1–2.5 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹).
- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]⁺) with theoretical values derived from the molecular formula (C₁₀H₁₂O₃, exact mass 180.0786) .
Q. What experimental parameters influence the stability of this compound under storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : Store at –20°C in inert atmospheres to prevent ketone oxidation.
- Light Sensitivity : Use amber vials to avoid photodegradation of the bicyclic system.
- Moisture : Monitor hygroscopicity via Karl Fischer titration, as water may hydrolyze the diketone moiety .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bicyclo[2.2.1]heptane core in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify ring strain energy (~25–30 kcal/mol) and electron density distribution. Compare computed IR/NMR spectra with experimental data to validate models. Focus on the electrophilic nature of the ketones for nucleophilic addition reactions .
Q. What methodologies are recommended for analyzing environmental degradation products of this compound?
- Methodological Answer :
- Simulated Environmental Conditions : Expose the compound to UV light (λ = 254 nm) and aqueous solutions (pH 4–9) to mimic natural degradation.
- LC-MS/MS : Use a C18 column and electrospray ionization (ESI) to identify degradation byproducts (e.g., hydroxylated or cleaved bicyclo derivatives).
- Ecotoxicity Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Systematic Solubility Profiling : Use the shake-flask method across solvents (e.g., DMSO, ethanol, hexane) at 25°C. Validate via UV-Vis spectroscopy or gravimetric analysis.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies. For example, low solubility in polar solvents may arise from the rigid bicyclic structure .
Q. What strategies optimize the regioselective functionalization of the diketone moiety?
- Methodological Answer :
- Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to temporarily protect one ketone, enabling selective alkylation/amination at the other.
- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions. Monitor selectivity via in-situ FT-IR .
Methodological Framework for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
